

Physical and chemical properties of Ampelopsin F

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Compound of Interest

Compound Name: Ampelopsin F

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Ampelopsin F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring oligostilbenoid, a class of polyphenolic compounds formed from the oligomerization of resveratrol units. Unlike the more commonly known flavanonol, ampelopsin (dihydromyricetin), **Ampelopsin F** is a more complex tetramer of resveratrol. This technical guide provides a detailed overview of the known physical and chemical properties of **Ampelopsin F**, its biological activities, and relevant experimental protocols. The information is compiled from spectroscopic data, total synthesis efforts, and biological activity screenings.

Physical and Chemical Properties

Ampelopsin F is a distinct chemical entity with the molecular formula $C_{28}H_{22}O_6$. Its identity should not be confused with ampelopsin, also known as dihydromyricetin. Key physical and chemical properties are summarized in the table below.

Property	Value	Citation(s)
Molecular Formula	C ₂₈ H ₂₂ O ₆	[1]
Molecular Weight	454.5 g/mol	[1]
CAS Number	151487-08-0	[1]
Physical Description	Powder	[1]
Melting Point	222-224 °C	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Computed XLogP3-AA	4.6	
Hydrogen Bond Donors	6	
Hydrogen Bond Acceptors	6	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Ampelopsin F**. While full spectral data from primary literature is not readily available in the provided search results, the following represents a compilation of expected and reported spectroscopic characteristics based on its structure and related compounds.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The structure of (+)-**Ampelopsin F** was elucidated using 1D and 2D NMR techniques[1][3]. The complex polycyclic structure results in a detailed spectrum.

¹H NMR (DMSO-d₆, 500 MHz) - Representative Chemical Shifts for Oligostilbenoids:

- Aromatic Protons: δ 6.0-7.5 ppm
- Methine Protons: δ 3.5-5.5 ppm
- Hydroxyl Protons: δ 8.0-10.0 ppm (broad signals)

^{13}C NMR (DMSO- d_6 , 125 MHz) - Representative Chemical Shifts for Oligostilbenoids:

- Aromatic Carbons: δ 100-160 ppm
- Oxygenated Aromatic Carbons: δ 150-160 ppm
- Aliphatic Carbons (Methine): δ 35-60 ppm

1.1.2. Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to confirm the molecular formula of **Ampelopsin F**[\[1\]](#)[\[3\]](#).

- Expected $[\text{M}+\text{H}]^+$: ~ 455.1444 m/z
- Expected $[\text{M}+\text{Na}]^+$: ~ 477.1263 m/z

1.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy Stilbenoids typically exhibit strong UV absorption due to their conjugated systems.

- λ_{max} (in Methanol): Expected in the range of 280-330 nm.

1.1.4. Infrared (IR) Spectroscopy The IR spectrum of **Ampelopsin F** would be characterized by the following absorption bands:

- O-H Stretching (phenolic): $\sim 3200\text{-}3600$ cm^{-1} (broad)
- C-H Stretching (aromatic): $\sim 3000\text{-}3100$ cm^{-1}
- C=C Stretching (aromatic): $\sim 1500\text{-}1600$ cm^{-1}
- C-O Stretching (phenolic): $\sim 1150\text{-}1250$ cm^{-1}

Biological Activities and Signaling Pathways

The biological activities of **Ampelopsin F** have been investigated, revealing its potential as an antioxidant and antibacterial agent[\[3\]](#)[\[4\]](#). While direct studies on its modulation of specific signaling pathways are limited, the broader class of resveratrol oligomers has been shown to interact with various cellular signaling cascades[\[1\]](#)[\[5\]](#)[\[6\]](#).

Antioxidant Activity

(+)-**Ampelopsin F**, isolated from *Caragana sinica*, has demonstrated antioxidant properties[1][3].

2.1.1. DPPH Radical Scavenging Assay A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Assay

- Prepare a stock solution of **Ampelopsin F** in a suitable solvent (e.g., DMSO).
- Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add varying concentrations of **Ampelopsin F** to the DPPH solution.
- Include a control (DPPH solution with solvent) and a blank (methanol).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
- Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Antibacterial Activity

Ampelopsin F has been reported to have antibacterial activity[4].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

- Prepare a stock solution of **Ampelopsin F** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of **Ampelopsin F** in a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

- Prepare a standardized inoculum of the bacterial strain to be tested (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL in the wells).
- Inoculate each well with the bacterial suspension.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of **Ampelopsin F** that visibly inhibits bacterial growth.

Cytotoxicity

The cytotoxic effects of **Ampelopsin F** have been evaluated using the MTT assay[4].

Experimental Protocol: MTT Assay for Cytotoxicity

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Ampelopsin F** for a specified duration (e.g., 24, 48, or 72 hours).
- After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
- Cell viability is expressed as a percentage of the untreated control cells.

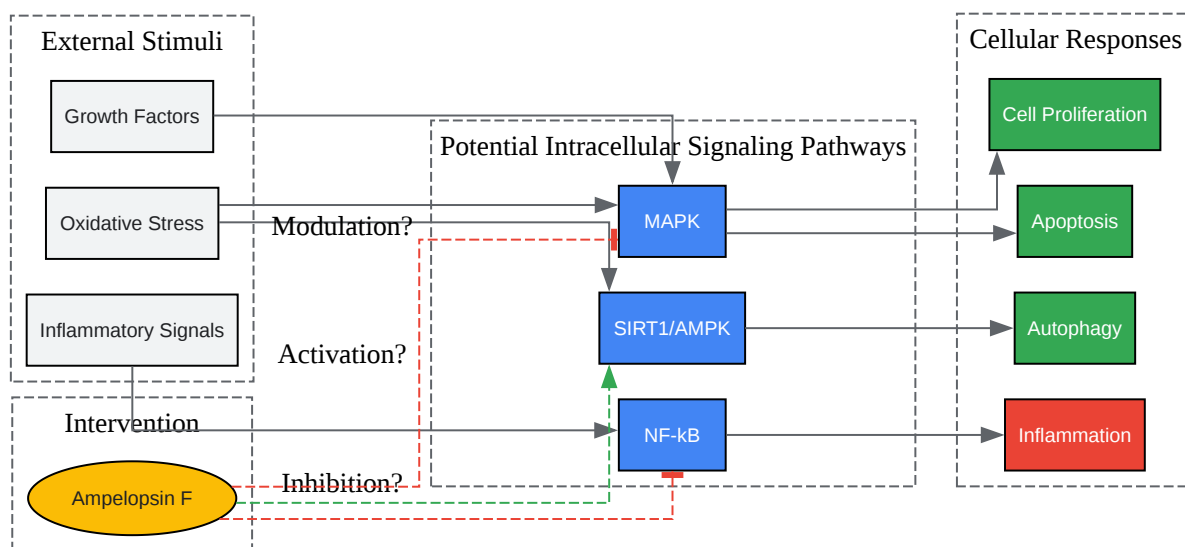
Potential Effects on Signaling Pathways

While direct evidence for **Ampelopsin F**'s impact on signaling pathways is scarce, related oligostilbenoids have been shown to modulate key cellular pathways. It is plausible that

Ampelopsin F may exert its biological effects through similar mechanisms.

Known Signaling Pathways Modulated by Resveratrol Oligomers:

- **NF- κ B Signaling Pathway:** Some oligostilbenoids have demonstrated anti-inflammatory effects by inhibiting the activation of the NF- κ B pathway.
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is another potential target for oligostilbenoids.
- **SIRT1-AMPK-Autophagy Pathway:** Some polyphenolic compounds are known to modulate longevity and cellular stress responses through this pathway[7][8].



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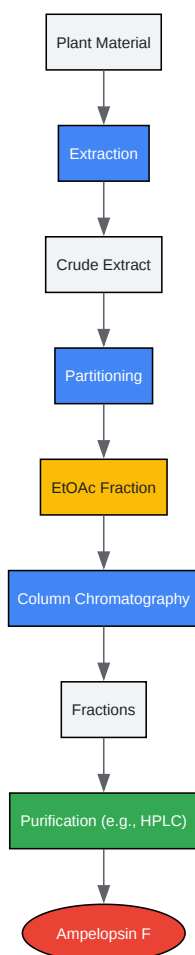
Potential signaling pathways modulated by **Ampelopsin F**.

Isolation and Synthesis

Isolation from Natural Sources

(+)-**Ampelopsin F** has been isolated from the ethyl acetate-soluble extract of the roots of *Caragana sinica*[1][3]. It has also been isolated from the acetone extract of the stem bark of *Dryobalanops lanceolata*[4].

General Isolation Workflow:



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General workflow for the isolation of **Ampelopsin F**.

Total Synthesis

A total synthesis of (±)-**Ampelopsin F** was reported by Scott A. Snyder's research group in 2007[9]. The synthesis involves a multi-step process, providing a route to access this complex natural product and its analogs for further biological evaluation. The detailed synthetic route is available in the cited literature.

Conclusion

Ampelopsin F is a structurally complex oligostilbenoid with demonstrated antioxidant and antibacterial activities. Its physical and chemical properties have been characterized through spectroscopic analysis and confirmed by total synthesis. While its direct effects on cellular signaling pathways remain an area for further investigation, its structural relationship to other bioactive resveratrol oligomers suggests potential for modulation of key pathways involved in inflammation, cell proliferation, and stress responses. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of **Ampelopsin F**. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its potential in drug development.

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